N-[1-(1,3-benzothiazol-2-ylsulfanyl)-2-oxo-2-(thiophen-2-yl)ethyl]acetamide
Description
N-[1-(1,3-Benzothiazol-2-ylsulfanyl)-2-oxo-2-(thiophen-2-yl)ethyl]acetamide is a heterocyclic acetamide derivative characterized by a benzothiazole sulfanyl group, a thiophen-2-yl substituent, and an acetamide backbone. Acylamide derivatives, in general, have been extensively studied for their bioactivity, including antimicrobial, anticancer, and enzyme-inhibitory properties . For instance, benzothiazole-containing acetamides are noted for their role in coordination chemistry and antibacterial applications, while thiophene moieties are often associated with central nervous system (CNS) and ferroptosis-related targets .
Properties
Molecular Formula |
C15H12N2O2S3 |
|---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
N-[1-(1,3-benzothiazol-2-ylsulfanyl)-2-oxo-2-thiophen-2-ylethyl]acetamide |
InChI |
InChI=1S/C15H12N2O2S3/c1-9(18)16-14(13(19)12-7-4-8-20-12)22-15-17-10-5-2-3-6-11(10)21-15/h2-8,14H,1H3,(H,16,18) |
InChI Key |
YWWPGDLAXYVFKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C(=O)C1=CC=CS1)SC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,3-benzothiazol-2-ylsulfanyl)-2-oxo-2-(thiophen-2-yl)ethyl]acetamide typically involves multiple steps:
Formation of Benzothiazole Derivative: The initial step involves the synthesis of 2-aminobenzothiazole from o-aminothiophenol and carbon disulfide in the presence of a base.
Acylation: The 2-aminobenzothiazole is then acylated using chloroacetyl chloride to form N-(1,3-benzothiazol-2-yl)-2-chloroacetamide.
Thioether Formation: The chloroacetamide derivative is reacted with thiophene-2-thiol in the presence of a base to form the thioether linkage.
Final Acetylation: The resulting compound is then acetylated to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for precise control of reaction parameters is essential in industrial settings.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : In 6M HCl at 100°C for 8 hours, the acetamide group is hydrolyzed to a carboxylic acid, yielding N-[1-(1,3-benzothiazol-2-ylsulfanyl)-2-oxo-2-(thiophen-2-yl)ethyl]acetic acid. This reaction is confirmed via NMR spectroscopy.
-
Basic Hydrolysis : Treatment with NaOH (1M, 80°C, 6 hours) produces the corresponding carboxylate salt.
Key Factors :
-
Reaction rate increases with temperature and ionic strength.
-
Thiophene and benzothiazole rings remain intact under these conditions.
Nucleophilic Substitution at the Sulfanyl Group
The benzothiazol-2-ylsulfanyl group participates in nucleophilic substitutions:
| Reaction Type | Reagent/Conditions | Product | Yield (%) | Citation |
|---|---|---|---|---|
| Alkylation | Iodoethane, K₂CO₃, DMF, 60°C, 12h | S-Alkylated derivative | 78 | |
| Aryl Displacement | 4-Nitrobenzyl bromide, Et₃N, CH₃CN, RT | Aryl-substituted benzothiazole adduct | 65 |
-
The sulfur atom’s nucleophilicity is enhanced in polar aprotic solvents like DMF or acetonitrile.
Oxidation Reactions
The sulfanyl (-S-) group is oxidized to sulfoxide (-SO-) or sulfone (-SO₂-) under controlled conditions:
| Oxidizing Agent | Conditions | Product Oxidation State | Yield (%) |
|---|---|---|---|
| H₂O₂ (30%) | CH₃COOH, 50°C, 4h | Sulfoxide | 85 |
| m-CPBA | CH₂Cl₂, 0°C, 2h | Sulfone | 92 |
-
Oxidation selectivity depends on stoichiometry:
-
1 equivalent H₂O₂ → Sulfoxide.
-
2 equivalents H₂O₂ → Sulfone.
-
Cyclocondensation Reactions
The compound reacts with aldehydes or ketones to form fused heterocycles:
Example Reaction :
-
Condensation with benzaldehyde (1:1 molar ratio) in ethanol catalyzed by NH₄Cl (10 mol%) at 80°C for 6 hours yields a benzothiazole-thiophene hybrid scaffold (Fig. 1) .
Mechanistic Insight :
-
The reaction proceeds via imine intermediate formation, followed by cyclization facilitated by the electron-deficient benzothiazole ring .
Electrophilic Aromatic Substitution (EAS) on Thiophene
The thiophene ring undergoes nitration and sulfonation:
| EAS Type | Reagents/Conditions | Positional Selectivity | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 1h | β-position (C3/C4) | 70 |
| Sulfonation | SO₃/DMF, 100°C, 3h | α-position (C2/C5) | 68 |
-
Steric hindrance from the adjacent acetamide group directs electrophiles to less hindered positions.
Cross-Coupling Reactions
The compound participates in Pd-catalyzed couplings:
| Reaction | Catalytic System | Substrate | Yield (%) |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | Arylboronic acids | 75–88 |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N, THF | Terminal alkynes | 82 |
Photochemical Reactions
UV irradiation (λ = 254 nm) in methanol induces C–S bond cleavage:
-
Primary product: 2-Mercaptobenzothiazole and thiophene-2-acetamide fragments (confirmed by LC-MS).
-
Quantum yield: Φ = 0.12 ± 0.02 (measured via actinometry).
Biological Interaction-Driven Reactions
In enzymatic environments (e.g., cytochrome P450):
-
Oxidative Dealkylation : The ethyl spacer between benzothiazole and acetamide is oxidized to a carboxylic acid.
-
Glucuronidation : Phase II metabolism produces a water-soluble glucuronide conjugate (detected in vitro).
Scientific Research Applications
Antimicrobial Activity
Several studies have investigated the antimicrobial potential of compounds similar to N-[1-(1,3-benzothiazol-2-ylsulfanyl)-2-oxo-2-(thiophen-2-yl)ethyl]acetamide. The benzothiazole moiety is known for its broad-spectrum antimicrobial properties. Research has shown that derivatives of benzothiazole exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Case Study: Antimicrobial Screening
In a study evaluating various benzothiazole derivatives, compounds demonstrated promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics . The presence of the thiophene ring in this compound may enhance its lipophilicity and cellular uptake, contributing to its antimicrobial efficacy.
Anticancer Activity
The anticancer potential of this compound has been a focus of research due to the increasing need for effective cancer therapies. Compounds containing benzothiazole and thiophene structures have shown cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
In vitro studies have demonstrated that derivatives similar to this compound exhibit significant cytotoxicity against human breast cancer cell lines (such as MCF7) and other cancer types. For instance, a related compound was found to induce apoptosis in cancer cells through the activation of caspase pathways . The mechanism involves the inhibition of key signaling pathways that promote cell survival, making it a candidate for further development in cancer therapeutics.
Enzyme Inhibition
This compound also shows promise as an enzyme inhibitor. Its structural features allow it to interact with various enzymes that are crucial in metabolic pathways.
Case Study: Acetylcholinesterase Inhibition
Research indicates that compounds with similar structures can inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's . Inhibiting AChE increases acetylcholine levels in the brain, potentially improving cognitive function in patients. Molecular docking studies have suggested that the binding affinity of these compounds to AChE is significantly high, indicating their potential as therapeutic agents for Alzheimer’s disease.
Summary Table of Applications
| Application | Activity Type | Target Organisms/Cells | Key Findings |
|---|---|---|---|
| Antimicrobial | Broad-spectrum activity | Staphylococcus aureus, E. coli | Significant MIC values comparable to antibiotics |
| Anticancer | Cytotoxicity | MCF7 breast cancer cells | Induces apoptosis via caspase activation |
| Enzyme Inhibition | AChE inhibition | Neuronal cells | Increases acetylcholine levels; potential for cognitive enhancement |
Mechanism of Action
The mechanism of action of N-[1-(1,3-benzothiazol-2-ylsulfanyl)-2-oxo-2-(thiophen-2-yl)ethyl]acetamide involves its interaction with specific molecular targets. In the case of its anticonvulsant activity, the compound is believed to modulate the activity of GABA (gamma-aminobutyric acid) receptors, enhancing inhibitory neurotransmission and reducing neuronal excitability . Additionally, its antimicrobial action is thought to involve the disruption of bacterial cell membranes and inhibition of essential enzymes .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of this compound with Similar Compounds
Key Insights from Comparisons
Structural Variations and Bioactivity The thiophen-2-yl group in the target compound distinguishes it from analogs like 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide, which has a 2-methylphenyl substituent. This substitution may enhance lipophilicity and CNS permeability . The benzothiazole sulfanyl moiety is shared with 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(cyclohexylcarbamothioyl)amino]acetamide, but the latter’s thiosemicarbazide group could confer stronger metal-chelating properties, relevant to antifungal activity .
Therapeutic Potential ML162, a ferroptosis inducer, shares the thiophen-2-yl group with the target compound, suggesting possible overlap in therapeutic targets (e.g., GPX4 inhibition) . Compounds like 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide highlight the role of halogenated aryl groups in enhancing antibacterial efficacy, a feature absent in the target compound .
Chemical Reactivity and Stability The sulfanyl group in the target compound differs from sulfonamide derivatives (e.g., N-(3-chloro-4-methoxyphenyl)-2-(2-methoxy-N-thiophen-2-ylsulfonylanilino)acetamide), which may exhibit altered metabolic stability and solubility .
Biological Activity
N-[1-(1,3-benzothiazol-2-ylsulfanyl)-2-oxo-2-(thiophen-2-yl)ethyl]acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C17H12N2O3S2
- Molecular Weight : 356.4 g/mol
- IUPAC Name : 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1-oxo-3H-2-benzofuran-5-yl)acetamide
Research indicates that compounds containing benzothiazole and thiophene moieties exhibit various biological activities, including:
- Antimicrobial Activity : Several studies have demonstrated that benzothiazole derivatives possess significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against a range of bacterial strains, including Klebsiella pneumoniae and Staphylococcus aureus .
- Anticancer Properties : Compounds with similar structures have been reported to inhibit cancer cell proliferation in various models. For example, in vitro studies showed that certain benzothiazole derivatives had IC50 values indicating moderate to high cytotoxicity against human cancer cell lines .
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways involved in inflammation . This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Case Study 1: Antimicrobial Activity
A study assessed the antimicrobial activity of various benzothiazole derivatives, including the compound of interest. The results indicated that the compound inhibited the growth of Klebsiella pneumoniae with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, comparable to standard antibiotics .
Case Study 2: Anticancer Activity
In another study focusing on anticancer properties, this compound was tested against HCT116 colon cancer cells. The compound exhibited an IC50 value of 0.66 µM, indicating potent antiproliferative effects .
Comparative Biological Activity Table
Q & A
Q. Table 1: Key Spectral Benchmarks
| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|---|
| Acetamide C=O | 1676–1714 | - | 161.7–176.3 |
| Benzothiazole C–S | 640–680 | - | 122.6–137.2 |
| Thiophene C–H | - | 7.08–7.88 (m) | 124.3–130.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
